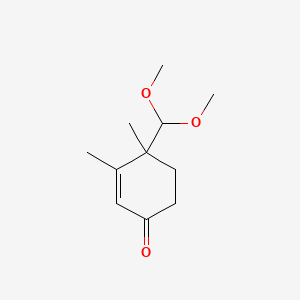
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with dimethoxymethyl and dimethyl groups. This compound is of interest in various fields of chemistry due to its potential reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one typically involves the reaction of 3,4-dimethyl-2-cyclohexen-1-one with formaldehyde and methanol under acidic conditions. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by the addition of methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Catalysts and solvents are carefully chosen to ensure the efficiency and safety of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, RNH₂) are employed.
Major Products
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexenes.
Scientific Research Applications
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with other molecules, leading to the formation of new chemical entities. The pathways involved may include nucleophilic addition, electrophilic substitution, and radical reactions.
Comparison with Similar Compounds
Similar Compounds
Dimethoxymethane: A related compound with similar functional groups but a different structure.
Dimethoxyethane: Another compound with two methoxy groups but differing in the carbon backbone.
Uniqueness
4-(Dimethoxymethyl)-3,4-dimethyl-2-cyclohexen-1-one is unique due to its specific substitution pattern on the cyclohexene ring. This unique structure imparts distinct reactivity and properties, making it valuable for specific applications in synthesis and research.
This detailed article provides a comprehensive overview of this compound, covering its preparation, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
4-(dimethoxymethyl)-3,4-dimethylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H18O3/c1-8-7-9(12)5-6-11(8,2)10(13-3)14-4/h7,10H,5-6H2,1-4H3 |
InChI Key |
SIUNSMKAYVNGKB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)CCC1(C)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Naphthalenesulfonic acid, 4-hydroxy-3-[(4-methoxy-2-sulfophenyl)azo]-7-(methylamino)-](/img/structure/B13804622.png)
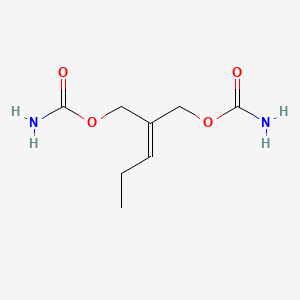
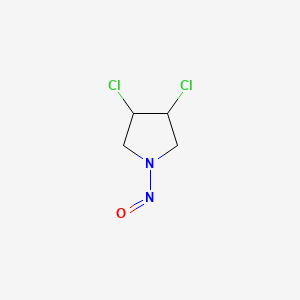
![(1S,2S,3S,5S)-5-Azido-3-(phenylmethoxy)-2-[(phenylmethoxy)methyl]cyclopentanol](/img/structure/B13804648.png)
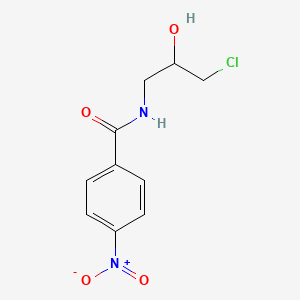
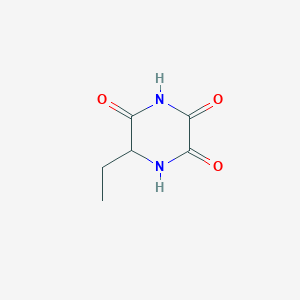
![(2E,5Z)-2-[(Dimethylamino)methylene]-5-[(2Z)-2-(1,3,3-trimethyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]cyclopentanone](/img/structure/B13804660.png)
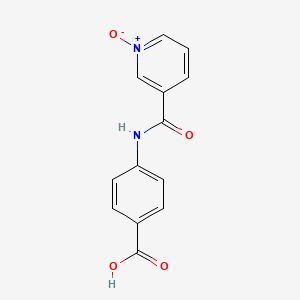
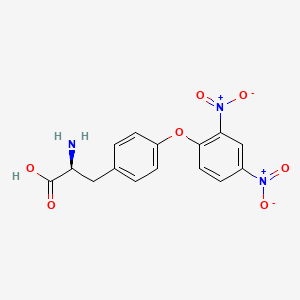
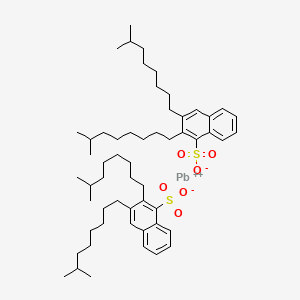
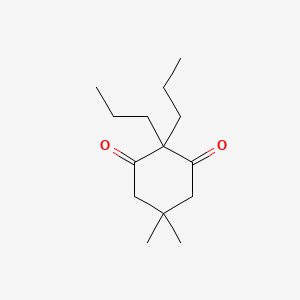
![(3aR,7S,7aR)-7-hydroxy-3a,4,5,6,7,7a-hexahydro-1H-furo[3,4-c]pyridin-3-one](/img/structure/B13804695.png)


